5-{[4-(Benzyloxy)-3-bromo-5-ethoxybenzyl]amino}-2-(morpholin-4-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[4-(Benzyloxy)-3-bromo-5-ethoxybenzyl]amino}-2-(morpholin-4-yl)benzoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzoic acid core substituted with benzyloxy, bromo, ethoxy, and morpholinyl groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[4-(Benzyloxy)-3-bromo-5-ethoxybenzyl]amino}-2-(morpholin-4-yl)benzoic acid typically involves multiple steps, including the formation of intermediate compounds. One common approach is to start with the benzoic acid core and introduce the various substituents through a series of reactions such as bromination, etherification, and amination. For example, the benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group. The morpholinyl group can be added through a nucleophilic substitution reaction with morpholine.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Additionally, purification techniques such as recrystallization and chromatography may be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
5-{[4-(Benzyloxy)-3-bromo-5-ethoxybenzyl]amino}-2-(morpholin-4-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
5-{[4-(Benzyloxy)-3-bromo-5-ethoxybenzyl]amino}-2-(morpholin-4-yl)benzoic acid has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research may explore its potential as a therapeutic agent or as a lead compound for drug development.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-{[4-(Benzyloxy)-3-bromo-5-ethoxybenzyl]amino}-2-(morpholin-4-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s various functional groups allow it to bind to enzymes, receptors, or other biomolecules, potentially modulating their activity. For example, the benzyloxy and morpholinyl groups may facilitate binding to hydrophobic pockets or active sites, while the bromo and ethoxy groups can participate in hydrogen bonding or van der Waals interactions.
Comparison with Similar Compounds
Similar Compounds
- 4-(Benzyloxy)-3-bromo-5-ethoxybenzoic acid
- 3-(Morpholin-4-yl)benzoic acid
- 4-(1H-Tetrazol-5-yl)benzoic acid
Uniqueness
5-{[4-(Benzyloxy)-3-bromo-5-ethoxybenzyl]amino}-2-(morpholin-4-yl)benzoic acid is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity
Properties
Molecular Formula |
C27H29BrN2O5 |
---|---|
Molecular Weight |
541.4 g/mol |
IUPAC Name |
5-[(3-bromo-5-ethoxy-4-phenylmethoxyphenyl)methylamino]-2-morpholin-4-ylbenzoic acid |
InChI |
InChI=1S/C27H29BrN2O5/c1-2-34-25-15-20(14-23(28)26(25)35-18-19-6-4-3-5-7-19)17-29-21-8-9-24(22(16-21)27(31)32)30-10-12-33-13-11-30/h3-9,14-16,29H,2,10-13,17-18H2,1H3,(H,31,32) |
InChI Key |
LSWNCQAJLBBAQN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)CNC2=CC(=C(C=C2)N3CCOCC3)C(=O)O)Br)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.